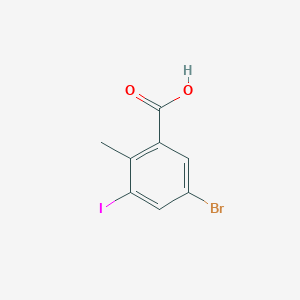![molecular formula C13H16ClNO4 B2526810 3-Chloro-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid CAS No. 2248384-02-1](/img/structure/B2526810.png)
3-Chloro-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid, also known as CMPA, is a chemical compound with a molecular formula of C15H19ClN2O4. It is a white crystalline powder that is commonly used in scientific research applications. CMPA is a derivative of the non-steroidal anti-inflammatory drug (NSAID) mefenamic acid and is structurally similar to other NSAIDs such as aspirin and ibuprofen.
作用機序
3-Chloro-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid is believed to exert its anti-inflammatory and analgesic effects by inhibiting the activity of COX enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and analgesic effects in various animal models of inflammation and pain. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its anti-inflammatory and anti-cancer effects.
実験室実験の利点と制限
One advantage of using 3-Chloro-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid in lab experiments is its specificity for COX enzymes. Unlike other NSAIDs such as aspirin and ibuprofen, which inhibit both COX-1 and COX-2 enzymes, this compound selectively inhibits COX-2 enzymes. This allows for the study of the specific role of COX-2 in inflammation and cancer. One limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the study of 3-Chloro-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid. One direction is the development of more potent and selective COX-2 inhibitors based on the structure of this compound. Another direction is the study of the role of COX-2 in various disease states such as cancer, neurodegenerative diseases, and cardiovascular diseases. Additionally, the antioxidant properties of this compound may be further explored for their potential therapeutic applications.
合成法
3-Chloro-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid can be synthesized through a multi-step process starting from mefenamic acid. The first step involves the protection of the carboxylic acid group with a tert-butyldimethylsilyl (TBDMS) group. This is followed by the reaction of the protected mefenamic acid with chloroacetyl chloride to form the chloroacetylated intermediate. The final step involves the reaction of the chloroacetylated intermediate with N-methyl-N-tert-butoxycarbonyl-glycine to form this compound.
科学的研究の応用
3-Chloro-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has been used in various scientific research applications. It has been studied for its anti-inflammatory, analgesic, and anti-cancer properties. It has also been used as a tool to study the role of cyclooxygenase (COX) enzymes in inflammation and cancer.
特性
IUPAC Name |
3-chloro-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO4/c1-7-5-8(11(16)17)6-9(14)10(7)15-12(18)19-13(2,3)4/h5-6H,1-4H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPQDNDGYTJTXKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)OC(C)(C)C)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-{methyl[(pyridin-2-yl)methyl]amino}acetate](/img/structure/B2526728.png)
![4-oxo-N-(1-phenylethyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2526729.png)

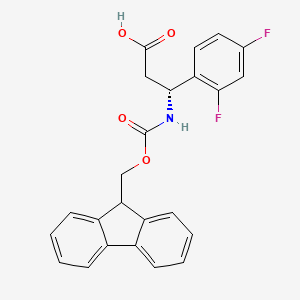
![5-chloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2526732.png)
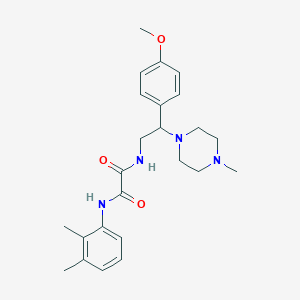
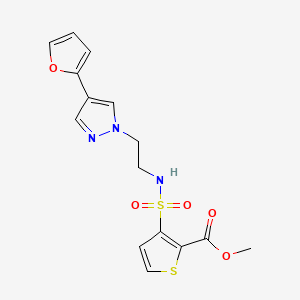
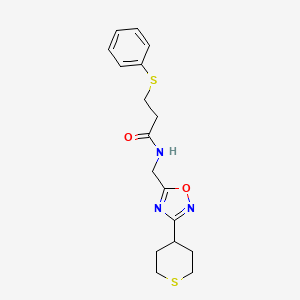

![3-allyl-2-mercapto-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2526743.png)


![8-isobutyl-1,6,7-trimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2526747.png)
